AC-D-2-Nal-D-4-clphe-D-3-pal
CAS No.: 129225-22-5
Cat. No.: VC0195204
Molecular Formula: C32H31ClN4O5
Molecular Weight: 587.08
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129225-22-5 |
|---|---|
| Molecular Formula | C32H31ClN4O5 |
| Molecular Weight | 587.08 |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1 |
| SMILES | CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O |
Introduction
Structural Characteristics
Nomenclature and Structural Components
The name AC-D-2-Nal-D-4-clphe-D-3-pal provides significant information about the compound's structure, following standard peptide nomenclature conventions:
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AC: Denotes an acetyl group (CH₃CO-) at the N-terminus
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D-2-Nal: Represents D-2-naphthylalanine, an unnatural amino acid with a 2-naphthyl group as the side chain
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D-4-clphe: Indicates D-4-chlorophenylalanine, a phenylalanine derivative with a chlorine atom at position 4 of the phenyl ring
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D-3-pal: Refers to D-3-pyridylalanine, an amino acid with a pyridine ring at position 3
The "D" designation for each amino acid indicates that they are in the D-configuration, which is the mirror image of the naturally occurring L-amino acids. This stereochemical feature significantly impacts the compound's three-dimensional structure, stability, and biological properties.
Chemical and Physical Properties
AC-D-2-Nal-D-4-clphe-D-3-pal possesses several notable chemical and physical properties that can be derived from its structure:
| Property | Value/Description |
|---|---|
| Molecular Formula | C32H31ClN4O5 |
| Molecular Weight | 587.1 g/mol |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid |
| Physical State | Solid (presumed based on similar peptides) |
| Structural Features | Contains three aromatic ring systems (naphthyl, chlorophenyl, pyridyl) |
| Functional Groups | Amides, carboxylic acid, aromatic rings, halogen (chlorine) |
The presence of multiple aromatic rings contributes to the compound's UV absorbance properties, making it amenable to detection by analytical methods such as high-performance liquid chromatography (HPLC) with UV detection. The inclusion of the chlorine atom in the 4-chlorophenyl group provides a distinctive isotopic pattern in mass spectrometry, aiding in its identification.
Synthesis Approaches
Solution-Phase Synthesis
In solution-phase peptide synthesis, the peptide is assembled in a stepwise manner in solution:
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Selection of appropriately protected D-amino acids (e.g., Fmoc- or Boc-protected)
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Sequential coupling reactions using activating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Deprotection steps to reveal functional groups for subsequent reactions
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Final deprotection and purification by chromatography
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the assembly of the peptide on a solid support (resin):
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Attachment of the C-terminal D-amino acid to a solid support
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Sequential deprotection and coupling steps proceeding from C-terminus to N-terminus
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Final cleavage from the resin and global deprotection of side-chain protecting groups
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Purification by preparative HPLC
Synthetic Challenges
The synthesis of AC-D-2-Nal-D-4-clphe-D-3-pal presents several specific challenges:
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The availability and cost of specialized D-amino acids with unnatural side chains
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Potential steric hindrance during coupling reactions due to the bulky aromatic side chains
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Solubility issues during synthesis arising from the hydrophobic nature of the amino acids
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The need for specialized coupling reagents to overcome potential difficult couplings
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Purification challenges to separate the target peptide from closely related by-products
The synthesis would typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). For industrial-scale production, solid-phase peptide synthesis (SPPS) techniques might be employed to allow for the efficient assembly of the peptide chain on a solid support.
Chemical Reactivity
Functional Group Reactivity
AC-D-2-Nal-D-4-clphe-D-3-pal contains several functional groups that can participate in various chemical reactions:
Amide Bonds
The peptide bonds (amide linkages) between the amino acid residues are relatively stable under physiological conditions but can undergo:
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Hydrolysis under acidic or basic conditions, leading to peptide bond cleavage
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Aminolysis in the presence of primary or secondary amines
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Reduction by strong reducing agents like lithium aluminum hydride (LiAlH4)
Aromatic Systems
The compound contains three different aromatic systems (naphthyl, chlorophenyl, and pyridyl), each with its characteristic reactivity:
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Electrophilic aromatic substitution reactions, with varying reactivity patterns
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π-π stacking interactions with other aromatic systems
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The pyridine ring can participate in nucleophilic aromatic substitution reactions
Carboxylic Acid Group
The C-terminal carboxylic acid group can undergo:
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Esterification with alcohols
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Amide formation with amines
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Reduction to an alcohol
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Decarboxylation under certain conditions
Oxidation and Reduction Reactions
AC-D-2-Nal-D-4-clphe-D-3-pal can undergo various oxidation and reduction reactions:
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Oxidation reactions may target the aromatic rings or the α-carbon positions of the amino acids, using oxidizing agents such as hydrogen peroxide or potassium permanganate
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Reduction reactions could involve the amide bonds or the carboxylic acid group, using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution Reactions
The chlorine atom on the 4-chlorophenyl group represents a potential site for nucleophilic aromatic substitution reactions, although these would likely require harsh conditions due to the deactivating nature of the chlorine substituent on the phenyl ring.
Biological Context and Mechanism of Action
Relationship to Ganirelix Acetate
AC-D-2-Nal-D-4-clphe-D-3-pal has been identified as an impurity of Ganirelix Acetate, which is a decapeptide GnRH antagonist with the sequence Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hArg-Leu-hArg-Pro-D-Ala-NH2. The structural similarity between the first three amino acids of Ganirelix and AC-D-2-Nal-D-4-clphe-D-3-pal suggests that this compound might be:
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An intermediate in the synthesis of Ganirelix
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A degradation product formed during production or storage
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A by-product from incomplete reactions during synthesis
Comparison with GnRH Antagonists
GnRH antagonists like Ganirelix function by competitively binding to gonadotropin-releasing hormone (GnRH) receptors, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is crucial in controlling ovulation and is exploited in assisted reproductive technologies.
The table below compares AC-D-2-Nal-D-4-clphe-D-3-pal with related GnRH antagonists:
| Compound | Structure | Molecular Weight | Primary Function |
|---|---|---|---|
| AC-D-2-Nal-D-4-clphe-D-3-pal | Tripeptide with acetyl group | 587.1 g/mol | Impurity/fragment of Ganirelix |
| Ganirelix Acetate | Decapeptide with acetyl group and C-terminal amide | ~1,570 g/mol | GnRH antagonist for fertility treatments |
| Cetrorelix | Decapeptide with similar structure to Ganirelix | ~1,431 g/mol | GnRH antagonist for fertility treatments |
Analytical Characterization Methods
Identification and Characterization Techniques
For the identification and characterization of AC-D-2-Nal-D-4-clphe-D-3-pal, several analytical techniques would be applicable:
| Technique | Information Provided | Application for AC-D-2-Nal-D-4-clphe-D-3-pal |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, retention behavior | Separation and quantification in complex mixtures |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirmation of structure and identification of impurities |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, stereochemistry | Verification of amino acid sequence and configuration |
| Infrared Spectroscopy (IR) | Functional group identification | Confirmation of amide bonds and other key groups |
| Circular Dichroism (CD) | Secondary structure, optical activity | Verification of D-amino acid incorporation |
| X-ray Crystallography | Three-dimensional structure | Definitive structural characterization if crystals are obtainable |
Research Applications
Pharmaceutical Quality Control
One of the primary applications of AC-D-2-Nal-D-4-clphe-D-3-pal is as a reference standard in the pharmaceutical analysis of Ganirelix Acetate. In this context, it serves several important functions:
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Method development and validation for impurity testing
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System suitability testing for analytical methods
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Calibration for quantitative analysis
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Stability studies to monitor degradation pathways
Structure-Activity Relationship Studies
The structural features of AC-D-2-Nal-D-4-clphe-D-3-pal could provide valuable insights for structure-activity relationship (SAR) studies of GnRH antagonists and related peptide therapeutics:
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The impact of D-amino acids on receptor binding and biological activity
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The contribution of specific aromatic side chains to potency and selectivity
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The effect of peptide length on pharmacological properties
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The influence of N-terminal acetylation on stability and activity
Peptide Synthesis and Medicinal Chemistry
In the context of synthetic peptide research, studying compounds like AC-D-2-Nal-D-4-clphe-D-3-pal can contribute to:
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Development of improved synthesis strategies for complex peptides
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Understanding of racemization risks during peptide synthesis
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Optimization of purification methods for peptide products
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Design of novel peptide therapeutics with enhanced properties
Similar research approaches have been employed in the development of peptide agents targeting other receptors, such as EphA2 agonists that have shown effectiveness at nanomolar concentrations in cellular assays .
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